molecular formula C19H27ClN4O3 B7340746 1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea

1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea

Numéro de catalogue: B7340746
Poids moléculaire: 394.9 g/mol
Clé InChI: HVOXOQDEJXOLHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (Syk) enzyme. Syk plays a crucial role in immune cell signaling and activation, making it an attractive target for the treatment of various autoimmune diseases and cancers.

Mécanisme D'action

TAK-659 works by inhibiting the 1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea enzyme, which plays a crucial role in immune cell signaling and activation. This compound is involved in the activation of B-cell receptors (BCRs) and Fc receptors (FcRs), which are important for the activation of B-cells and other immune cells. By inhibiting this compound, TAK-659 blocks the activation of B-cells and other immune cells, leading to the suppression of the immune response.
Biochemical and physiological effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the activation of B-cells and other immune cells, leading to the suppression of the immune response. TAK-659 has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. TAK-659 has also been extensively studied in preclinical models, making it a well-characterized compound for further research. However, TAK-659 has some limitations for lab experiments. It is a potent inhibitor of 1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea, which may lead to off-target effects in other signaling pathways. In addition, TAK-659 may have limited efficacy in some cancers and autoimmune diseases, depending on the underlying molecular mechanisms.

Orientations Futures

There are several future directions for TAK-659 research. One potential direction is to further investigate the efficacy of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy. Another potential direction is to investigate the efficacy of TAK-659 in other autoimmune diseases, such as multiple sclerosis or type 1 diabetes. Finally, further studies are needed to better understand the molecular mechanisms underlying the efficacy and limitations of TAK-659 in different diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of the intermediate compounds and their subsequent coupling. The first step involves the reaction of 4-chlorophenylpiperazine with ethyl 3-bromo-2-oxopropionate to form the intermediate compound 1. The second step involves the reaction of compound 1 with cyclobutylamine to form the intermediate compound 2. The final step involves the reaction of compound 2 with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

1-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN4O3/c1-2-27-17-11-15(12-17)22-19(26)21-13-18(25)24-9-7-23(8-10-24)16-5-3-14(20)4-6-16/h3-6,15,17H,2,7-13H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOXOQDEJXOLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.